molecular formula C20H30N10O25P6 B12064214 [[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B12064214
M. Wt: 996.3 g/mol
InChI Key: PZCFFCOJNXGTIM-UHFFFAOYSA-N
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Description

The compound [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule. It is characterized by multiple phosphoryl groups and a purine base, making it a significant compound in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base, 6-aminopurine, is first synthesized through a series of reactions involving nitration, reduction, and cyclization. The sugar moiety, a dihydroxyoxolane, is prepared through selective protection and deprotection of hydroxyl groups.

The coupling of the purine base with the sugar moiety is achieved through glycosylation reactions, typically using a Lewis acid catalyst. The resulting nucleoside is then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the phosphoryl groups, converting them to phosphines or phosphites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phosphines or phosphites.

    Substitution: Introduction of alkyl or acyl groups at the purine base.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of nucleotides and nucleic acids. It serves as a precursor for the preparation of various analogs used in biochemical studies.

Biology

In biological research, the compound is utilized in the study of DNA and RNA synthesis. It is also employed in the investigation of enzyme-substrate interactions and the mechanisms of nucleotide metabolism.

Medicine

The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its analogs are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells.

Industry

In the industrial sector, the compound is used in the production of diagnostic reagents and molecular probes. It is also employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit the activity of these enzymes, leading to the disruption of DNA and RNA synthesis. The phosphoryl groups play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine triphosphate (ATP)
  • Deoxyadenosine triphosphate (dATP)
  • Guanosine triphosphate (GTP)

Uniqueness

The compound is unique due to its multiple phosphoryl groups and the presence of a purine base. This structure allows it to participate in a wide range of biochemical reactions and makes it a versatile tool in scientific research. Compared to similar compounds, it offers distinct advantages in terms of binding affinity and specificity.

Properties

Molecular Formula

C20H30N10O25P6

Molecular Weight

996.3 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H30N10O25P6/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(49-19)1-47-56(35,36)51-58(39,40)53-60(43,44)55-61(45,46)54-59(41,42)52-57(37,38)48-2-8-12(32)14(34)20(50-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,21,23,25)(H2,22,24,26)

InChI Key

PZCFFCOJNXGTIM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Origin of Product

United States

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